1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine
Overview
Description
1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorobenzyl group and a methylcyclohexyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylcyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with piperazine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal signaling pathways. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)piperazine: Lacks the methylcyclohexyl group, resulting in different pharmacological properties.
4-(4-methylcyclohexyl)piperazine: Lacks the chlorobenzyl group, leading to variations in its biological activity.
1-(4-methylbenzyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a methyl group instead of a chlorine atom on the benzyl ring.
Uniqueness
1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both the chlorobenzyl and methylcyclohexyl groups, which contribute to its distinct chemical and pharmacological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2/c1-15-2-8-18(9-3-15)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h4-7,15,18H,2-3,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGYWSGRDBRKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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